molecular formula C19H24N2O2 B2736679 1-(3-Methoxyphenyl)-2-(4-phenylpiperazino)-1-ethanol CAS No. 97888-94-3

1-(3-Methoxyphenyl)-2-(4-phenylpiperazino)-1-ethanol

Cat. No. B2736679
CAS RN: 97888-94-3
M. Wt: 312.413
InChI Key: ZYRYAVJSXVSLFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methoxyphenyl)-2-(4-phenylpiperazino)-1-ethanol, also known as MPPE, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential therapeutic applications in various fields of medicine.

Scientific Research Applications

Metabolism and Detection in Biological Samples

Research on compounds structurally related to 1-(3-Methoxyphenyl)-2-(4-phenylpiperazino)-1-ethanol often focuses on their metabolism, detection in biological samples, and their effects on the human body. For instance, studies on chlorphenoxamine metabolites have identified several compounds in human urine following administration, including derivatives that are excreted as conjugates. These studies are crucial for understanding the metabolic pathways and potential toxicological profiles of new pharmaceuticals (Goenechea et al., 1987).

Pharmacodynamics and Pharmacokinetics

The pharmacodynamics and pharmacokinetics of related compounds provide insights into how they interact with biological systems, including their absorption, distribution, metabolism, and excretion (ADME). For example, research on 4-methylpyrazole, a potent inhibitor of alcohol dehydrogenase, explores its interaction with ethanol and its potential therapeutic uses. These studies are foundational for developing treatments for intoxications by methanol and ethylene glycol, showcasing the importance of understanding the pharmacological properties of new compounds (Jacobsen et al., 1996).

Toxicological Assessments

Toxicological assessments are critical for evaluating the safety profiles of new substances. Investigations into the effects of acute ethanol administration on the catecholamine system, for example, shed light on the potential impacts of substance use on human physiology. Such research is instrumental in assessing the risks associated with new psychoactive substances and their implications for human health (Sjöquist et al., 1985).

Novel Psychoactive Substances

The emergence of novel psychoactive substances (NPS) has underscored the need for research into their pharmacological effects, potential for abuse, and toxicology. Case studies involving intoxications by substances like 3-MeO-PCP provide valuable data on the clinical manifestations of NPS use, contributing to the development of diagnostic and treatment strategies for affected individuals (Bertol et al., 2017).

properties

IUPAC Name

1-(3-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-23-18-9-5-6-16(14-18)19(22)15-20-10-12-21(13-11-20)17-7-3-2-4-8-17/h2-9,14,19,22H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRYAVJSXVSLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CN2CCN(CC2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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